molecular formula C13H20FN5 B11759761 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11759761
M. Wt: 265.33 g/mol
InChI Key: UTRMEEMDPCXRND-UHFFFAOYSA-N
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Description

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a fluorine atom, methyl groups, and a propyl group attached to the pyrazole rings, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the pyrazole rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluorine atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Alkylation: The methyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base like potassium carbonate.

    Coupling of the pyrazole rings: The final step involves coupling the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde or other methylene donors under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the fluorine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: De-fluorinated pyrazole derivatives.

    Substitution: Amino or thiol-substituted pyrazoles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, pending further research and validation.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the pyrazole rings play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: Lacks the fluorine and propyl groups, making it less versatile in certain applications.

    1-propyl-1H-pyrazole: Similar structure but without the fluorine and additional methyl groups.

    5-fluoro-1H-pyrazole: Contains the fluorine atom but lacks the methyl and propyl groups.

Uniqueness

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its combination of fluorine, methyl, and propyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-4-yl)methanamine

InChI

InChI=1S/C13H20FN5/c1-4-5-19-9-11(7-16-19)6-15-8-12-10(2)17-18(3)13(12)14/h7,9,15H,4-6,8H2,1-3H3

InChI Key

UTRMEEMDPCXRND-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=C(N(N=C2C)C)F

Origin of Product

United States

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